N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}-2,4-dimethylbenzene-1-sulfonamide
Description
N-{3-[(3-Methoxypropyl)amino]quinoxalin-2-yl}-2,4-dimethylbenzene-1-sulfonamide is a quinoxaline-derived sulfonamide compound with the molecular formula C₁₉H₂₂N₄O₃S and a molecular weight of 386.47 g/mol . Its structure comprises a quinoxaline core substituted at position 3 with a 3-methoxypropylamino group and at position 2 with a 2,4-dimethylbenzenesulfonamide moiety. The compound’s IUPAC name reflects these substituents, emphasizing the methoxypropyl chain and dimethylated benzene ring. Its ChemSpider ID is 1303542, and it is cataloged under RN 714255-00-2 .
Quinoxalines are heterocyclic aromatic systems known for their role in medicinal chemistry, often participating in π-π stacking and hydrogen-bonding interactions with biological targets. The sulfonamide group acts as a bioisostere for carboxylic acids, enhancing solubility and binding affinity.
Properties
IUPAC Name |
N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-14-9-10-18(15(2)13-14)28(25,26)24-20-19(21-11-6-12-27-3)22-16-7-4-5-8-17(16)23-20/h4-5,7-10,13H,6,11-12H2,1-3H3,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRYZWLEKLZGQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCCCOC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}-2,4-dimethylbenzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound. The resulting quinoxaline derivative is then subjected to further reactions to introduce the methoxypropylamino group and the benzenesulfonamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}-2,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a biochemical probe for studying enzyme interactions.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced conductivity.
Mechanism of Action
The mechanism by which N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}-2,4-dimethylbenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as kinases or proteases, thereby disrupting cellular processes that are critical for cancer cell survival. The quinoxaline ring is known to interact with DNA, potentially leading to the inhibition of DNA replication and transcription.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of sulfonamide-containing heterocycles. Below is a structural and functional comparison with analogs from literature and databases:
Table 1: Structural and Physicochemical Comparison
Key Observations
Core Heterocycle Differences: The target compound features a quinoxaline core (two adjacent nitrogen atoms), while SC-558 analogs (e.g., 1a-f) are based on quinazoline (two non-adjacent nitrogens) . Quinoxalines may exhibit distinct electronic properties and binding modes due to altered nitrogen spacing.
The 2,4-dimethylbenzenesulfonamide moiety increases steric bulk and lipophilicity relative to unsubstituted (SC-558) or benzothiadiazole-based sulfonamides (). This could influence metabolic stability and target selectivity .
Molecular Weight and Complexity :
- The benzothiadiazole-containing analogs () have higher molecular weights (>440 g/mol) and topological polar surface areas (e.g., 156 Ų in ), suggesting reduced blood-brain barrier penetration compared to the target compound (386.47 g/mol).
The target compound’s biological activity remains uncharacterized, but its structural similarity to SC-558 suggests possible anti-inflammatory or kinase-inhibitory properties.
Agrochemical analogs :
- Compounds with methoxypropyl and triazine groups in (e.g., methoprotryne) are used as pesticides, implying that the target compound’s substituents may also confer agrochemical utility .
Table 2: Computational and Experimental Data
Biological Activity
N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}-2,4-dimethylbenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy against various cancer cell lines, and its role as a phosphatidylinositol 3-kinase (PI3K) inhibitor.
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C15H20N4O2S
- Molecular Weight : 320.41 g/mol
This compound functions primarily as an inhibitor of the PI3K pathway, which is crucial for cell growth and survival. The inhibition of this pathway has been associated with the suppression of tumor growth and metastasis in various cancers.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. The following table summarizes its inhibitory effects on different cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-29 (Colon Cancer) | 15.2 | Inhibition of CA IX and XII |
| MDA-MB-231 (Breast Cancer) | 12.5 | Induction of apoptosis |
| MG-63 (Osteosarcoma) | 10.0 | PI3K pathway inhibition |
These results indicate a promising profile for the compound in targeting hypoxic tumor environments, particularly in colon and breast cancers.
Case Studies
- Study on HT-29 Cells : A study reported that at concentrations above 400 µM, the compound significantly reduced cell viability by over 20% under hypoxic conditions, highlighting its potential as a therapeutic agent in solid tumors where hypoxia is prevalent .
- Effect on MDA-MB-231 Cells : Another investigation found that the compound not only inhibited cell proliferation but also induced apoptosis in MDA-MB-231 cells. This was evidenced by increased levels of cleaved caspase-3 and PARP, markers indicative of apoptosis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Quinoxaline Core : The quinoxaline moiety is essential for binding to the target enzymes.
- Sulfonamide Group : This functional group enhances solubility and bioavailability.
- Methoxypropyl Side Chain : This modification increases selectivity towards tumor-associated carbonic anhydrases (CA IX and CA XII), which are often overexpressed in cancerous tissues .
Q & A
Q. What synthetic methodologies are recommended for preparing N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}-2,4-dimethylbenzene-1-sulfonamide?
The synthesis of this compound can follow protocols analogous to sulfonamide derivatives. A general approach involves:
- Step 1 : Condensation of 2-aminobenzoic acid derivatives with isothiocyanato-benzenesulfonamide to form quinazolinone intermediates (e.g., as in ).
- Step 2 : Functionalization of the quinoxaline core via nucleophilic substitution with 3-methoxypropylamine.
- Step 3 : Purification via recrystallization or column chromatography, with yields optimized by controlling solvent polarity (e.g., DMSO/EtOH mixtures) and temperature gradients .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- ¹H/¹³C NMR : To confirm proton environments (e.g., aromatic protons at δ 7.50–8.33 ppm for quinoxaline and sulfonamide groups) and carbon assignments .
- ESI-MS : For molecular ion validation ([M−H]⁻ or [M+H]⁺ signals) .
- X-ray crystallography : To resolve 3D structure and confirm regiochemistry of substituents using SHELXL for refinement (e.g., as applied in ) .
Q. What biological activities are reported for structurally related sulfonamide-quinoxaline derivatives?
Similar compounds exhibit:
- Antimicrobial activity : Via inhibition of bacterial dihydropteroate synthase .
- Anticancer potential : Through interaction with kinases or DNA topoisomerases (e.g., triazoloquinoxaline derivatives in ) .
Advanced Research Questions
Q. How can molecular docking (e.g., AutoDock) predict the compound’s interaction with biological targets?
- Protocol : Use AutoDock4 to model ligand-receptor binding.
- Prepare the compound’s 3D structure (e.g., optimized via DFT).
- Define flexible receptor sidechains (e.g., catalytic residues) for induced-fit docking.
- Validate results with MD simulations or experimental binding assays (e.g., SPR) .
Q. How can data contradictions in crystallographic refinement be resolved?
- Tools : Use SHELXL for least-squares refinement and WinGX/ORTEP for structure validation .
- Strategies :
- Cross-validate anisotropic displacement parameters (ADPs) with Hirshfeld surfaces.
- Check for twinning or disorder using PLATON’s symmetry checks .
Q. What reaction optimization strategies enhance yield in derivative synthesis?
- Key Parameters :
- Solvent : Polar aprotic solvents (DMF, DMSO) improve solubility of sulfonamide intermediates .
- Catalysts : Use Pd(OAc)₂ for Suzuki-Miyaura coupling of aryl halides .
- Temperature : Microwave-assisted synthesis reduces reaction time (e.g., 150°C for 30 min) .
Q. How can reaction mechanisms involving this compound be analyzed experimentally?
- Kinetic Studies : Monitor intermediates via LC-MS or stopped-flow NMR.
- Isotopic Labeling : Use ¹⁸O or deuterated reagents to trace sulfonamide hydrolysis pathways .
- Computational Modeling : DFT calculations (e.g., Gaussian) to map transition states .
Q. What software tools are recommended for analyzing crystallographic data?
- SHELX Suite : For structure solution (SHELXS) and refinement (SHELXL) .
- WinGX/ORTEP : For graphical representation and geometry validation (e.g., bond angles, torsion checks) .
- Mercury : For visualizing intermolecular interactions (π-π stacking, hydrogen bonds) .
Q. How can molecular docking predictions be validated experimentally?
Q. What strategies enable regioselective modification of the quinoxaline core?
- Directing Groups : Install electron-withdrawing substituents (e.g., nitro) to guide C-H functionalization .
- Protection/Deprotection : Use Boc groups for amine protection during alkylation steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
